4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
描述
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as Bexarotene, is a synthetic retinoid that has been extensively studied for its potential applications in cancer treatment. Bexarotene was first approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma. Since then, numerous studies have been conducted to investigate its efficacy and mechanism of action in various cancer types, including lung cancer, breast cancer, and glioblastoma.
作用机制
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its anticancer effects through several mechanisms. It acts as a retinoid X receptor (RXR) agonist, which leads to the activation of various signaling pathways that inhibit cell proliferation and induce apoptosis. This compound also inhibits the expression of various genes that are involved in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of certain proteins that are involved in apoptosis and inhibits the expression of proteins that promote cell proliferation. This compound also inhibits the production of certain cytokines that are involved in inflammation and angiogenesis.
实验室实验的优点和局限性
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticancer properties. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations for use in lab experiments. It is a highly lipophilic compound that can be difficult to dissolve in aqueous solutions. It is also relatively unstable and can degrade over time.
未来方向
There are several future directions for research on 4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One potential area of research is the development of new formulations of this compound that can enhance its solubility and stability. Another area of research is the identification of new cancer types that may be responsive to this compound treatment. Finally, there is a need for further studies to investigate the long-term safety and efficacy of this compound in cancer patients.
科学研究应用
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to inhibit angiogenesis and metastasis in animal models of cancer.
属性
IUPAC Name |
4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-15-14(19)11-16(25-15)17(22)20-13-5-3-12(4-6-13)18(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSNRBDXZQURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。